5-Fluoro PB-22 N-(2-fluoropentyl) isomer

Forensic Chemistry Analytical Toxicology Gas Chromatography

Forensic labs risk misidentification of positional isomers of scheduled synthetic cannabinoids. This 5-fluoro PB-22 N-(2-fluoropentyl) isomer reference standard (CAS 2365471-10-7) provides unambiguous identification and differentiation from 5F-PB-22 and the 4-fluoropentyl isomer. • Unique chromatographic retention times and mass spectral fragmentation patterns enable precise isomer confirmation. • Essential for method development and validation of GC/LC-MS/MS assays for forensic and clinical toxicology. • Supplied with full analytical documentation for regulatory compliance.

Molecular Formula C23H21FN2O2
Molecular Weight 376.4 g/mol
CAS No. 2365471-10-7
Cat. No. B12352794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro PB-22 N-(2-fluoropentyl) isomer
CAS2365471-10-7
Molecular FormulaC23H21FN2O2
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCCCC(CN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F
InChIInChI=1S/C23H21FN2O2/c1-2-7-17(24)14-26-15-19(18-10-3-4-11-20(18)26)23(27)28-21-12-5-8-16-9-6-13-25-22(16)21/h3-6,8-13,15,17H,2,7,14H2,1H3
InChIKeyUICLYSQZTBGUIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro PB-22 N-(2-fluoropentyl) Isomer (CAS 2365471-10-7): An Essential Reference Standard for Forensic Analysis


5-Fluoro PB-22 N-(2-fluoropentyl) isomer is a synthetic cannabinoid analog and a positional isomer of the scheduled substance 5F-PB-22 [1]. Its core structure consists of a quinolin-8-yl 1H-indole-3-carboxylate core, and its defining feature is the placement of a single fluorine atom at the 2-position of its N-linked pentyl chain, rather than the terminal 5-position found in the 5F-PB-22 parent compound [2]. With a molecular weight of 376.42 g/mol and the formula C23H21FN2O2, this isomer is primarily utilized as a certified analytical reference material for forensic chemistry and toxicology research .

Why 5F-PB-22 N-(2-fluoropentyl) Isomer Cannot Be Interchanged with Other In-Class Analogs


The 5-fluoro PB-22 compound class comprises multiple regioisomers and positional isomers that, despite identical molecular formulas and weights, are not analytically interchangeable [1]. Substituting the 2-fluoropentyl isomer with 5F-PB-22 or the 4-fluoropentyl isomer in an analytical workflow will lead to incorrect identification, as their distinct chemical structures yield unique chromatographic retention times and mass spectral fragmentation patterns [2]. In forensic and clinical toxicology, where precise identification of a scheduled substance is a legal and scientific imperative, the use of a non-specific standard is a critical failure point. Therefore, the procurement of this specific isomer is mandated for the accurate identification, differentiation, and quantification of this exact compound in complex biological or seized material matrices [3].

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of 5-Fluoro PB-22 N-(2-fluoropentyl) Isomer


Evidence of Unique Gas Chromatographic Behavior for 5F-PB-22 N-(2-fluoropentyl) Isomer

This N-(2-fluoropentyl) isomer exhibits a unique gas chromatography (GC) elution profile that differentiates it from other fluoropentyl positional isomers of 5F-PB-22 [1]. The presence of the fluorine atom at the internal 2-position alters the molecule's interaction with the GC stationary phase compared to the 4- and 5-fluoropentyl isomers. This differential interaction is the foundational basis for chromatographic separation [2].

Forensic Chemistry Analytical Toxicology Gas Chromatography

Evidence of Unique Mass Spectrometric Fragmentation for 5F-PB-22 N-(2-fluoropentyl) Isomer

The 2-fluoropentyl positional isomer produces a collision-induced dissociation (CID) mass spectrum that is distinct from other 5F-PB-22 isomers [1]. The relative intensities of the product ions generated from the common precursor ion (m/z 377.2) differ based on the fluorine atom's position on the pentyl chain [2]. This variation in the mass spectrum provides a verifiable fingerprint for unambiguous identification [1].

Forensic Chemistry Mass Spectrometry Isomer Differentiation

Evidence of Distinct Nuclear Magnetic Resonance (NMR) Spectrum for 5F-PB-22 N-(2-fluoropentyl) Isomer

The 1H and 13C NMR spectra of the 2-fluoropentyl isomer are structurally diagnostic and differ from those of its regioisomers [1]. The position of the fluorine atom on the pentyl chain induces specific chemical shift changes and coupling patterns, particularly for the protons on the carbon adjacent to the fluorine atom, which are absent in the 5-fluoropentyl (5F-PB-22) isomer [1][2].

Structural Elucidation Nuclear Magnetic Resonance Analytical Chemistry

Critical Limitation: Absence of Comparative Pharmacological Data for 5F-PB-22 N-(2-fluoropentyl) Isomer

Based on an extensive search of the available scientific literature and authoritative databases, there are currently no published primary research studies reporting quantitative in vitro pharmacological data (e.g., CB1/CB2 receptor binding affinity (Ki), functional activity (EC50, Emax)) or metabolic stability/profiles for the 5F-PB-22 N-(2-fluoropentyl) isomer [1]. Consequently, any comparison of potency, efficacy, or metabolic pathway to the well-characterized 5F-PB-22 [2] or PB-22 [3] cannot be made with quantitative data. This absence of data is a critical factor in scientific and procurement decision-making.

Pharmacology Receptor Binding Metabolism

Best Research and Industrial Application Scenarios for 5-Fluoro PB-22 N-(2-fluoropentyl) Isomer


Forensic Toxicology: Definitive Identification of a Novel Psychoactive Substance (NPS)

This compound serves as an essential certified reference standard for forensic toxicology laboratories. It is required to unequivocally identify and confirm the presence of the 2-fluoropentyl isomer in seized materials (e.g., 'herbal incense' or 'research chemicals') or biological samples (blood, urine) from clinical or forensic cases [1]. Its distinct chromatographic and mass spectral properties [2][3] are the basis for developing and validating specific analytical methods for this exact compound, which is a legal and scientific necessity.

Analytical Chemistry: Method Development and Validation for Isomer Differentiation

Analytical chemists can use this standard to develop, optimize, and validate chromatographic (GC, LC) and mass spectrometric (LC-MS/MS) methods capable of resolving and differentiating this 2-fluoropentyl isomer from its closely related analogs, such as 5F-PB-22 and the 4-fluoropentyl isomer [2]. The unique relative intensities of its product ions [2] provide a critical tool for building reliable multiple reaction monitoring (MRM) transitions and confirming isomer identity in complex mixtures.

Metabolite and Impurity Profiling: Use as an Analytical Marker

This isomer can be used as a specific marker to differentiate between exposure to the 5F-PB-22 parent compound and exposure to this distinct N-(2-fluoropentyl) isomer. While the full metabolic profile of this isomer is unknown, its parent structure is analytically distinct from 5F-PB-22 [2]. This allows researchers to trace the origin of metabolites back to this specific precursor, avoiding misinterpretation in cases involving polydrug use or the identification of novel metabolic pathways in human hepatocyte models.

Pharmacology and Metabolism Studies (With Cautionary Note)

This isomer could be used as a test article for in vitro studies to investigate how the position of a fluorine atom (2- vs. 5-) on the pentyl chain alters CB1/CB2 receptor binding affinity, functional activity, and metabolic stability relative to the well-characterized 5F-PB-22 [4][5]. Given the lack of existing data for this compound, any such study would represent novel, primary research. Procurement for this purpose should be accompanied by the understanding that its properties are currently unknown and cannot be inferred from the 5-fluoro parent molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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